DL-Ethyl tosylalaninate

Description

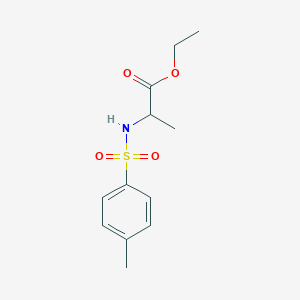

Tosyl groups are commonly used as protective groups for amines in organic synthesis. Based on analogous compounds in the evidence (e.g., DL-Alanine ethyl ester hydrochloride and DL-Phenylalanine ethyl ester ), we infer that DL-Ethyl Tosylalaninate would have the structure ethyl 2-(tosylamino)propanoate. Such derivatives are typically employed as intermediates in peptide synthesis or pharmaceutical manufacturing.

Propriétés

Formule moléculaire |

C12H17NO4S |

|---|---|

Poids moléculaire |

271.33 g/mol |

Nom IUPAC |

ethyl 2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |

Clé InChI |

RJYNKHXDNVWWHC-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DL-Ethyl tosylalaninate can be synthesized through the esterification of DL-alanine with ethyl alcohol in the presence of a tosyl chloride catalyst. The reaction typically occurs under acidic conditions, which facilitate the formation of the ester bond. The general reaction scheme is as follows:

DL-Alanine+Ethyl alcohol+Tosyl chloride→DL-Ethyl tosylalaninate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of deep eutectic solvents (DES) to enhance the efficiency and yield of the reaction. DES are known for their environmentally friendly properties and can replace traditional organic solvents in the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

DL-Ethyl tosylalaninate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding DL-alanine and ethyl alcohol.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the tosyl group under mild conditions.

Major Products Formed

Hydrolysis: DL-alanine and ethyl alcohol.

Substitution: Various substituted alanine derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

DL-Ethyl tosylalaninate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other materials due to its reactivity and stability

Mécanisme D'action

The mechanism of action of DL-Ethyl tosylalaninate involves its ability to undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups. This reactivity is due to the resonance stabilization of the tosyl group, making it a good leaving group . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during substitution reactions.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

* Note: lists the molecular weight as 118.15 g/mol, which conflicts with the expected value (153.61 g/mol) for the hydrochloride form.

Physicochemical Properties

- DL-Alanine ethyl ester hydrochloride : Melting point = 87°C; Boiling point = 127.8°C. The hydrochloride salt enhances solubility in polar solvents.

- DL-Phenylalanine ethyl ester : No explicit melting/boiling points provided, but the aromatic phenyl group likely increases hydrophobicity compared to alanine derivatives.

- DL-Ethyl 2-bromobutyrate : High lipophilicity (XLogP3 = 2.2) due to the bromine substituent; used in nucleophilic substitution reactions.

- Ethyl lactate : Low toxicity, biodegradable; boiling point ≈ 154°C, making it a versatile solvent.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: DL-Alanine ethyl ester hydrochloride is a precursor for non-natural amino acids and protease inhibitors .

- Chiral Resolution : DL-Phenylalanine ethyl ester’s stereochemistry is critical for separating enantiomers in drug development .

- Green Chemistry : Ethyl lactate’s low environmental impact drives its adoption as a solvent replacement for petroleum-derived alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.